N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
CAS No.: 2549005-98-1
Cat. No.: VC11814186
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549005-98-1 |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | N-methyl-1-phenyl-N-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C19H21N5O2S/c1-23(27(25,26)13-15-6-3-2-4-7-15)16-9-11-24(12-16)19-17-8-5-10-20-18(17)21-14-22-19/h2-8,10,14,16H,9,11-13H2,1H3 |
| Standard InChI Key | IYZQSNZVKUNSFM-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)CC4=CC=CC=C4 |
| Canonical SMILES | CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential therapeutic applications. The compound includes a pyrido[2,3-d]pyrimidine moiety, known for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects. The presence of the methanesulfonamide group further enhances its chemical properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide involves multiple steps, which may require optimization to improve yields and purity. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve reactions starting from pyrido[2,3-d]pyrimidine derivatives and subsequent modifications to introduce the methanesulfonamide and pyrrolidine moieties.
Biological Activities and Potential Applications
Compounds containing pyrido[2,3-d]pyrimidine structures have been reported to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. Although the specific biological activities of N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide remain to be fully elucidated, its structural features suggest potential as an active pharmaceutical ingredient targeting various diseases such as cancer or infectious diseases.
Interaction Studies and Future Research Directions
Interaction studies involving this compound would typically focus on its binding affinity to biological targets such as enzymes or receptors. In vitro studies could assess its effects on cell proliferation or apoptosis in cancer cell lines, while in vivo studies could evaluate its pharmacokinetics and toxicity profiles. Given the compound's structural complexity and potential biological activity, further research is warranted to explore its therapeutic potential fully.
Comparison with Similar Compounds
Several compounds share structural similarities with N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Lacks sulfonamide group; simpler structure | |
| N-methyl-N-(3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin | Contains piperidine instead of pyrrolidine | |
| 6-(Trifluoromethyl)pyrido[2,3-d]pyrimidin | Fluorinated compound with distinct electronic properties |
These comparisons highlight the unique aspects of N-methyl-1-phenyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide in terms of structural complexity and potential biological activity.
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